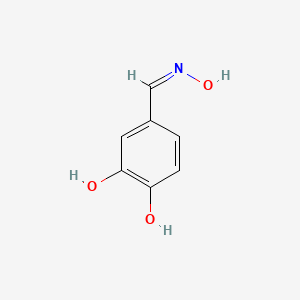
(E)-3,4-dihydroxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxybenzaldehyde oxime is an organic compound derived from 3,4-dihydroxybenzaldehyde It is characterized by the presence of both hydroxyl and oxime functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxybenzaldehyde oxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods: While specific industrial production methods for 3,4-dihydroxybenzaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an apoptosis inducer in cancer cells.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-dihydroxybenzaldehyde oxime involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging free radicals. Additionally, its oxime group can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell death pathways.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxybenzaldehyde: Shares the same core structure but lacks the oxime group.
2,4-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.
4-Hydroxybenzaldehyde oxime: Contains a single hydroxyl group and an oxime group.
Uniqueness: 3,4-Dihydroxybenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4- |
InChI-Schlüssel |
NUFMSECAGOXHAV-YWEYNIOJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=N\O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=NO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


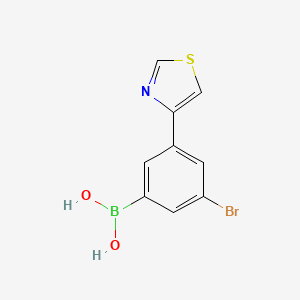

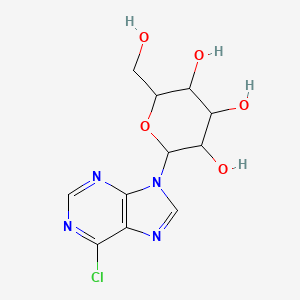
![8-(3-chlorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087868.png)

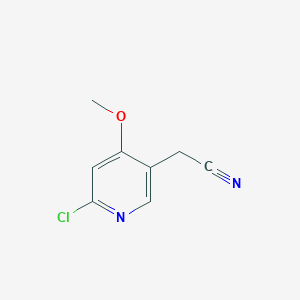
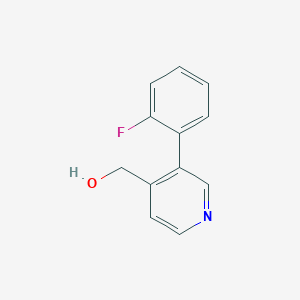
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)

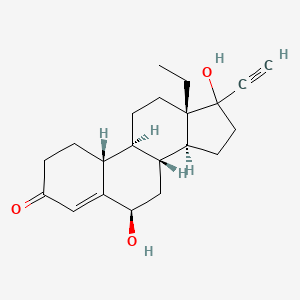
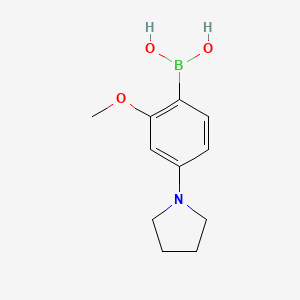

![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
